6-Chloroindazolelucanthone

Description

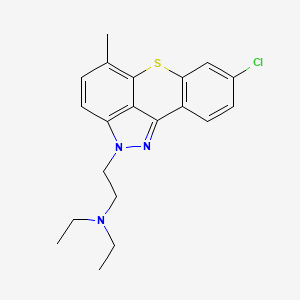

6-Chloroindazolelucanthone (CAS: 49604-87-7) is a heterocyclic organic compound featuring an indazole core substituted with a chlorine atom at position 6 and three ketone functional groups at positions 1, 3, and 5 of the bicyclic structure. Its systematic IUPAC name is 6-chloro-1H-indazole-1,3,5(2H,4H)-trione, reflecting the trione configuration derived from the oxidation of the indazole scaffold. The molecular structure is defined by the SMILES notation ClC1=CC2=C(C=C1)N(C(=O)N2)C(=O)O and the InChIKey VBXZSUGZMUPWST-UHFFFAOYSA-N, which confirm the chloro-substituted indazole backbone and ketone groups .

Properties

CAS No. |

49604-87-7 |

|---|---|

Molecular Formula |

C20H22ClN3S |

Molecular Weight |

371.9 g/mol |

IUPAC Name |

2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)-N,N-diethylethanamine |

InChI |

InChI=1S/C20H22ClN3S/c1-4-23(5-2)10-11-24-16-9-6-13(3)20-18(16)19(22-24)15-8-7-14(21)12-17(15)25-20/h6-9,12H,4-5,10-11H2,1-3H3 |

InChI Key |

NGZVEPBBEAOJNA-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCN1C2=C3C(=C(C=C2)C)SC4=C(C3=N1)C=CC(=C4)Cl |

Canonical SMILES |

CCN(CC)CCN1C2=C3C(=C(C=C2)C)SC4=C(C3=N1)C=CC(=C4)Cl |

Other CAS No. |

49604-87-7 |

Related CAS |

43218-55-9 (monomethanesulfonate) |

Synonyms |

6-chloroindazolelucanthone IA 3 IA 3, monomethanesulfonate IA-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Features of this compound and Analogous Compounds

| Compound Name | CAS Number | Core Structure | Substituents | Functional Groups | Molecular Formula* | Molecular Weight* |

|---|---|---|---|---|---|---|

| This compound | 49604-87-7 | Indazole | Cl (position 6) | 3 ketones (1,3,5) | C₇H₃ClN₂O₃ | 210.57 g/mol |

| 6-Chloro-5-hydroxy-1H-indazole | Not provided | Indazole | Cl (position 6), OH (pos. 5) | Hydroxyl, chloro | C₇H₅ClN₂O | 184.58 g/mol |

| 6-Aminoindoline dihydrochloride | Not provided | Indoline | NH₂ (position 6) | Amino, hydrochloride | C₈H₁₁Cl₂N₃ | 220.10 g/mol |

*Molecular formulas and weights are inferred from structural data and may require experimental validation.

Analysis of Differences and Implications

The electron-withdrawing effects of the ketones may also reduce aromatic ring reactivity . This could enhance bioavailability in biological systems . 6-Aminoindoline dihydrochloride () diverges further, substituting the indazole core with an indoline ring and an amino group. The hydrochloride salt improves water solubility but limits compatibility with nonpolar environments .

Substituent Positioning :

- The chlorine atom at position 6 is conserved in both this compound and 6-Chloro-5-hydroxy-1H-indazole, suggesting shared steric constraints. However, the additional hydroxyl group at position 5 in the latter may introduce steric hindrance or intramolecular hydrogen bonding, altering conformational flexibility .

Pharmacological Relevance: While this compound’s trione structure is rare in pharmaceuticals, similar ketone-rich compounds (e.g., thiazolidinediones) are known for enzyme-targeting applications. In contrast, hydroxylated indazoles like 6-Chloro-5-hydroxy-1H-indazole are more commonly explored as kinase inhibitors or intermediates in drug synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.